Lesinurad, systematically named 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid [], is a selective uric acid reabsorption inhibitor (SURI) [, , ] researched for its potential in treating gout. It primarily functions by inhibiting the URAT1 transporter, responsible for uric acid reabsorption in the kidneys [, , ]. This inhibition leads to increased uric acid excretion, aiding in the management of hyperuricemia associated with gout [].
Lesinurad is a pharmaceutical compound primarily used as a urate anion exchange transporter 1 inhibitor, designed to treat gout by enhancing uric acid excretion. It is marketed under the brand name Zurampic and is often prescribed in conjunction with other medications to manage hyperuricemia in patients with gout. Lesinurad functions by inhibiting the reabsorption of uric acid in the kidneys, thereby lowering serum uric acid levels and reducing the frequency of gout attacks.
Lesinurad was developed by Ardea Biosciences and received approval from the European Medicines Agency in 2016. It is classified as a new active substance due to its unique chemical structure and mechanism of action that distinguishes it from other gout medications. Lesinurad does not contain any chiral centers and is presented as a racemic mixture of two atropisomers in a 50:50 ratio, with two known non-solvated crystal forms .
Lesinurad has a complex molecular structure that can be represented by the formula . The structural analysis reveals that it contains a naphthalene ring system with additional functional groups including a triazole moiety and a sulfonamide group. The compound exists in two polymorphic forms, with form 2 being thermodynamically stable and preferred for manufacturing due to its consistent properties during storage .
The chemical reactions involved in synthesizing lesinurad include several key transformations:
These reactions are optimized to ensure high yields while minimizing the use of hazardous materials. For instance, newer methods have focused on eliminating toxic solvents and reagents, thereby enhancing safety and environmental sustainability during production .
Lesinurad's mechanism of action centers on its ability to inhibit the urate anion exchange transporter 1 (URAT1) located in renal proximal tubules. By blocking this transporter, lesinurad decreases uric acid reabsorption, leading to increased urinary excretion of uric acid. This process effectively lowers serum uric acid levels, which is critical for managing gout symptoms and preventing flare-ups .
Lesinurad exhibits specific physical properties that are essential for its formulation:
Chemical analyses such as Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and Infrared Spectroscopy have been employed to confirm its structure and purity .
Beyond its primary application in treating gout, lesinurad's role as a URAT1 inhibitor opens avenues for research into other conditions associated with hyperuricemia. Its potential applications may extend to diseases where uric acid plays a pathological role, such as cardiovascular diseases or metabolic syndrome. Ongoing studies are evaluating its efficacy in combination therapies aimed at optimizing gout management strategies.
Gout, the most common inflammatory arthritis in adults, arises from chronic hyperuricemia—defined as serum uric acid (sUA) levels exceeding 6.8 mg/dL. This condition promotes the deposition of monosodium urate (MSU) crystals in joints and soft tissues, triggering NLRP3 inflammasome activation and IL-1β-mediated acute inflammation [2] [4]. Uric acid, the end product of purine metabolism, exists predominantly as urate at physiological pH. Its homeostasis hinges on a balance between hepatic production (xanthine oxidase-mediated) and renal excretion. Approximately 90% of filtered urate undergoes reabsorption in the renal proximal tubule, primarily via the urate transporter 1 (URAT1) encoded by the SLC22A12 gene. URAT1 exchanges urate for intracellular anions (e.g., lactate, nicotinate) at the apical membrane of proximal tubule cells [1] [6]. Additional transporters like OAT4 (linked to diuretic-induced hyperuricemia) and GLUT9 (SLC2A9) further modulate urate handling. In >90% of gout patients, impaired renal excretion—not overproduction—underlies hyperuricemia, creating a therapeutic rationale for URAT1 inhibition [2] [6].
Table 1: Key Urate Transporters in Renal Handling
Transporter | Gene | Location | Function | Clinical Relevance |
---|---|---|---|---|
URAT1 | SLC22A12 | Apical membrane | Urate reabsorption | Primary target of lesinurad |
OAT4 | SLC22A11 | Apical membrane | Urate/dicarboxylate exchange | Diuretic-induced hyperuricemia |
GLUT9 | SLC2A9 | Basolateral membrane | Urate efflux to interstitium | Genetic variants influence gout risk |
ABCG2 | ABCG2 | Apical membrane | Urate secretion | Reduced function increases gout risk |
Uricosurics emerged in the 1950s with probenecid, a broad-spectrum organic anion transporter (OAT) inhibitor. Probenecid inhibits URAT1 but also blocks OAT1 and OAT3 at the basolateral membrane, crucial for drug-drug interactions (e.g., reduced excretion of penicillin, methotrexate) [5] [6]. Benzbromarone, a potent URAT1 inhibitor introduced in the 1970s, achieved superior sUA reduction (>80% patients reach <6 mg/dL). However, rare hepatotoxicity linked to its metabolite (6-hydroxybenzarone) led to market withdrawal in Europe and restricted use elsewhere [5] [9]. Limitations of early uricosurics included:
Table 2: Evolution of Uricosuric Agents
Agent | Era | Mechanism | Limitations |
---|---|---|---|
Probenecid | 1950s | Inhibits URAT1, OAT1, OAT3 | Drug interactions (e.g., penicillins), inefficacy in CKD |
Benzbromarone | 1970s | Potent URAT1/GLUT9 inhibition | Hepatotoxicity (CYP2C9-mediated metabolite), limited availability |
Lesinurad | 2010s | Selective URAT1/OAT4 inhibition | Requires co-administration with xanthine oxidase inhibitors |
Lesinurad (chemical name: [5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl acetic acid) represents the first selective uric acid reabsorption inhibitor (SURI) designed to overcome historical uricosuric limitations. Its approval by the FDA (2015) and EMA (2016) marked a paradigm shift by endorsing dual-mechanism therapy: lesinurad’s URAT1/OAT4 inhibition complements xanthine oxidase inhibitors (XOIs; allopurinol or febuxostat), which reduce urate production [1] [3]. This approach targets the two dominant pathophysiological defects in gout:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7